molecular formula C12H9BrFNOS B4278637 5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B4278637
M. Wt: 314.18 g/mol
InChI Key: QOCVEVBFHHFVEY-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-fluorobenzyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a fluorobenzyl group at the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring

Properties

IUPAC Name

5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNOS/c13-11-6-5-10(17-11)12(16)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCVEVBFHHFVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Bromination: The thiophene ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using carbon dioxide and a suitable base.

    Fluorobenzylation: The final step involves the introduction of the 4-fluorobenzyl group at the nitrogen atom. This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-N-(4-fluorobenzyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and specificity towards these targets. The thiophene ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(4-fluorobenzyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-Bromo-N-(4-fluorobenzyl)-2-(methylamino)-3-pyridinesulfonamide: Contains a pyridine ring and a sulfonamide group.

    5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Features a naphthyridine ring and a hydroxy group.

Uniqueness

5-Bromo-N-(4-fluorobenzyl)-2-thiophenecarboxamide is unique due to the combination of the thiophene ring, bromine atom, fluorobenzyl group, and carboxamide group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Reactant of Route 2
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5-bromo-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

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